2-(3-Bromofuran-2-yl)cyclopentan-1-ol

Catalog No.
S14155773
CAS No.
M.F
C9H11BrO2
M. Wt
231.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Bromofuran-2-yl)cyclopentan-1-ol

Product Name

2-(3-Bromofuran-2-yl)cyclopentan-1-ol

IUPAC Name

2-(3-bromofuran-2-yl)cyclopentan-1-ol

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

InChI

InChI=1S/C9H11BrO2/c10-7-4-5-12-9(7)6-2-1-3-8(6)11/h4-6,8,11H,1-3H2

InChI Key

CIXNIYNGDAAWTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=C(C=CO2)Br

2-(3-Bromofuran-2-yl)cyclopentan-1-ol is an organic compound characterized by a cyclopentanol moiety attached to a bromofuran ring. Its molecular formula is C9H11BrO2C_9H_{11}BrO_2, and it has a molecular weight of approximately 231.09 g/mol. The compound features a hydroxyl group (-OH) that contributes to its reactivity and potential biological activity. The presence of the bromine atom in the furan ring enhances its electrophilic character, making it a suitable candidate for various chemical transformations and biological interactions .

  • Oxidation: The hydroxyl group can be oxidized to form 2-(3-Bromofuran-2-yl)cyclopentanone using oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
  • Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-(furan-2-yl)cyclopentan-1-ol, typically using lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, for instance, with sodium azide in dimethylformamide at elevated temperatures .

Research indicates that 2-(3-Bromofuran-2-yl)cyclopentan-1-ol exhibits potential biological activities. It has been investigated for its antimicrobial and antifungal properties, suggesting that it may interact with biological targets relevant to these activities. The mechanism of action likely involves the compound's ability to engage in electrophilic aromatic substitution and participate in hydrogen bonding, influencing various biochemical pathways .

The synthesis of 2-(3-Bromofuran-2-yl)cyclopentan-1-ol typically involves the following steps:

  • Bromination of Furan: Furan is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
  • Grignard Reaction: The resulting bromofuran is subjected to a Grignard reaction with cyclopentanone, leading to the formation of 2-(3-Bromofuran-2-yl)cyclopentan-1-ol.

For industrial production, processes may be optimized for yield and purity using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

The compound has several applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Its potential biological activities make it a subject of interest for drug development, particularly for antimicrobial and antifungal agents.
  • Industry: It is utilized in producing specialty chemicals and materials due to its unique structural features .

Interaction studies on 2-(3-Bromofuran-2-yl)cyclopentan-1-ol have focused on its binding affinities with specific molecular targets. The compound's bromofuran moiety allows it to engage in electrophilic aromatic substitution reactions, while the cyclopentanol ring facilitates hydrogen bonding interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to observed biological effects .

Several compounds share structural similarities with 2-(3-Bromofuran-2-yl)cyclopentan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-BromofuranFuran ring with bromine substitutionLacks cyclopentanol moiety
2-(Furan-2-yl)cyclopentan-1-olFuran ring without bromineDifferent reactivity profile
5-AminofuranFuran ring with amino substitutionPotentially different biological activity
3-BromocyclopentanolCyclopentanol with bromine substitutionLacks furan component

The uniqueness of 2-(3-Bromofuran-2-yl)cyclopentan-1-ol lies in its combination of both the furan and cyclopentanol structures, which may enhance its reactivity and biological activity compared to similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.99424 g/mol

Monoisotopic Mass

229.99424 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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